N-hydroxycyclohexanecarboxamide
Description
N-Hydroxycyclohexanecarboxamide (IUPAC name: this compound ) is a hydroxamic acid derivative characterized by a cyclohexane ring substituted with a carboxamide group and a hydroxylamine moiety. This compound has garnered attention in both biochemical and industrial contexts due to its unique structural and functional properties.
- Synthesis: The compound is typically synthesized via condensation reactions between cyclohexanecarbonyl chloride and hydroxylamine derivatives under controlled conditions, as exemplified in protocols for analogous hydroxamic acids .
- Applications: It serves as a collector in bastnaesite ore flotation for rare earth element recovery and exhibits antioxidant activity by scavenging free radicals like DPPH .
Properties
IUPAC Name |
N-hydroxycyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(8-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWDAWXPYZTVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901267 | |
| Record name | NoName_359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxycyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydroxylamine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the hydroxamic acid functional group. The general reaction can be represented as follows:
[ \text{Cyclohexanecarboxylic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-hydroxycyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-hydroxycyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: this compound is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N-hydroxycyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Hydroxycyclohexanecarboxamide shares functional similarities with other hydroxamic acids and carboxamide derivatives. Below is a detailed comparison based on structural features, reactivity, and applications:
Structural Analogues in Antioxidant Studies
A series of N-(4-chlorophenyl)-substituted hydroxamic acids were synthesized and tested for antiradical and chelating activities :
| Compound Name | Substituent | DPPH IC50 (μM) | Fe²+ Chelation IC50 (μM) |
|---|---|---|---|
| N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) | Cyclopropane ring | 48.2 | 32.7 |
| N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | Cyclohexane ring | 35.6 | 28.9 |
| N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9) | Cyclohexane + acetate chain | 41.3 | 34.1 |
Key Findings :
- The cyclohexane ring in Compound 8 enhances antioxidant efficacy compared to smaller cyclopropane systems (Compound 6), likely due to improved lipid solubility and steric stabilization of radical intermediates .
- Elongating the carbon chain (Compound 9) slightly reduces activity, suggesting a balance between hydrophobicity and molecular flexibility is critical .
Industrial Collectors in Mineral Flotation
This compound was compared with three novel collectors for bastnaesite ore processing :
| Collector Name | Ore Recovery (%) | Selectivity Against Calcite |
|---|---|---|
| This compound | 82.5 | High |
| N-Hydroxyoleamide | 78.9 | Moderate |
| N,2-Dihydroxybenzamide | 75.2 | Low |
Critical Analysis of Functional Group Contributions
- Hydroxamic Acid vs. Carboxamide : Hydroxamic acids (N-hydroxy) show superior metal-chelating ability compared to simple carboxamides (e.g., N-cyclohexyl-2-hydroxybenzamide ), making them valuable in both antioxidant and industrial applications.
- Cyclohexane vs. Aromatic Rings: Cyclohexane-based derivatives (e.g., Compound 8 ) generally outperform aromatic analogues in non-polar environments due to enhanced solubility and reduced π-π stacking interference.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
